molecular formula C22H29Cl2NO3S B606988 DCCCyB

DCCCyB

Cat. No.: B606988
M. Wt: 458.4 g/mol
InChI Key: PSIMLOLEQCVVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCCCyB is an orally bioavailable and selective inhibitor of glycine transporter 1 (GlyT1). It has demonstrated excellent in vivo occupancy of GlyT1 transporters in rhesus monkeys, as determined by the displacement of a PET tracer ligand . This compound is primarily used in scientific research to study the inhibition of GlyT1 and its potential therapeutic applications.

Scientific Research Applications

DCCCyB has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of glycine transporter 1 and its effects on neurotransmitter regulation.

    Biology: Employed in research to understand the role of glycine transporters in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as schizophrenia and cognitive deficits.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting glycine transporters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCCCyB involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, amidation, and sulfonation .

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in specialized laboratories and research facilities for scientific research purposes. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

DCCCyB undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

DCCCyB exerts its effects by selectively inhibiting glycine transporter 1 (GlyT1). This inhibition leads to an increase in glycine levels in the synaptic cleft, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors is crucial for synaptic plasticity, learning, and memory. The molecular targets and pathways involved include the glycine transporter 1 and NMDA receptor pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as a GlyT1 inhibitor. It demonstrates excellent in vivo occupancy of GlyT1 transporters, making it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H29Cl2NO3S

Molecular Weight

458.4 g/mol

IUPAC Name

2,4-dichloro-N-[[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C22H29Cl2NO3S/c23-17-5-6-19(20(24)11-17)21(26)25-14-22(12-15-1-2-15)9-7-18(8-10-22)29(27,28)13-16-3-4-16/h5-6,11,15-16,18H,1-4,7-10,12-14H2,(H,25,26)

InChI Key

PSIMLOLEQCVVJV-UHFFFAOYSA-N

SMILES

C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DCCCyb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.